Cas no 1515082-81-1 (4-(quinolin-7-yl)butan-2-amine)

1515082-81-1 structure
Product name:4-(quinolin-7-yl)butan-2-amine
4-(quinolin-7-yl)butan-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 4-(quinolin-7-yl)butan-2-amine
- 1515082-81-1
- AKOS019795492
- EN300-1832379
-
- Inchi: 1S/C13H16N2/c1-10(14)4-5-11-6-7-12-3-2-8-15-13(12)9-11/h2-3,6-10H,4-5,14H2,1H3
- InChI Key: GWPYDJTXGLFBBZ-UHFFFAOYSA-N
- SMILES: NC(C)CCC1C=CC2=CC=CN=C2C=1
Computed Properties
- Exact Mass: 200.131348519g/mol
- Monoisotopic Mass: 200.131348519g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.9Ų
- XLogP3: 2.2
4-(quinolin-7-yl)butan-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1832379-1.0g |
4-(quinolin-7-yl)butan-2-amine |
1515082-81-1 | 1g |
$1343.0 | 2023-06-02 | ||
Enamine | EN300-1832379-2.5g |
4-(quinolin-7-yl)butan-2-amine |
1515082-81-1 | 2.5g |
$1931.0 | 2023-09-19 | ||
Enamine | EN300-1832379-1g |
4-(quinolin-7-yl)butan-2-amine |
1515082-81-1 | 1g |
$986.0 | 2023-09-19 | ||
Enamine | EN300-1832379-0.05g |
4-(quinolin-7-yl)butan-2-amine |
1515082-81-1 | 0.05g |
$827.0 | 2023-09-19 | ||
Enamine | EN300-1832379-5.0g |
4-(quinolin-7-yl)butan-2-amine |
1515082-81-1 | 5g |
$3894.0 | 2023-06-02 | ||
Enamine | EN300-1832379-0.1g |
4-(quinolin-7-yl)butan-2-amine |
1515082-81-1 | 0.1g |
$867.0 | 2023-09-19 | ||
Enamine | EN300-1832379-10g |
4-(quinolin-7-yl)butan-2-amine |
1515082-81-1 | 10g |
$4236.0 | 2023-09-19 | ||
Enamine | EN300-1832379-0.25g |
4-(quinolin-7-yl)butan-2-amine |
1515082-81-1 | 0.25g |
$906.0 | 2023-09-19 | ||
Enamine | EN300-1832379-10.0g |
4-(quinolin-7-yl)butan-2-amine |
1515082-81-1 | 10g |
$5774.0 | 2023-06-02 | ||
Enamine | EN300-1832379-0.5g |
4-(quinolin-7-yl)butan-2-amine |
1515082-81-1 | 0.5g |
$946.0 | 2023-09-19 |
4-(quinolin-7-yl)butan-2-amine Related Literature
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
-
5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
1515082-81-1 (4-(quinolin-7-yl)butan-2-amine) Related Products
- 66443-80-9(8-Chloroperfluorooct-1-ene)
- 69152-89-2(10-Oxo-trans-8-decenoic Acid)
- 30740-21-7(methyl 5-oxo-1-azabicyclo[2.2.2]octane-2-carboxylate)
- 548749-22-0(1-(2-bromophenyl)-3-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]urea)
- 2229649-07-2(2-methylhept-4-en-2-amine)
- 922478-44-2(N-(4-chloro-1,3-benzothiazol-2-yl)-N-(furan-2-yl)methyl-2-(4-methoxyphenyl)acetamide)
- 338758-21-7((2E)-2-[(4-methoxyphenyl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile)
- 1261592-51-1(3-Fluoro-5-(2-(trifluoromethyl)phenyl)pyridine-4-acetic acid)
- 85612-59-5((2R)-3-phenylpropane-1,2-diamine)
- 1806052-51-6(5-Bromo-3-cyano-2-(difluoromethyl)pyridine-4-acetonitrile)
Recommended suppliers
Shanghai Joy Biotech Ltd
Gold Member
CN Supplier
Bulk

Wuhan Comings Biotechnology Co., Ltd.
Gold Member
CN Supplier
Bulk

Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
CN Supplier
Bulk
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
CN Supplier
Reagent

pengshengyue
Gold Member
CN Supplier
Bulk
